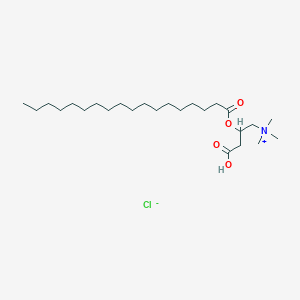

DL-Stearoylcarnitine chloride

概要

説明

DL-ステアロイルカルニチン塩化物は、ステアロイルカルニチンのラセミ混合物であり、長鎖アシルカルニチンです。それは、β酸化のために脂肪酸をミトコンドリアに輸送する際に関与する内因性代謝産物です。 この化合物は、C25H50ClNO4の分子式と464.12 g/molの分子量を持っています .

科学的研究の応用

DL-Stearoylcarnitine chloride has several scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the quantification of acylcarnitines.

Biology: Studied for its role in fatty acid metabolism and mitochondrial function.

Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.

Industry: Used in the development of supplements and pharmaceuticals targeting energy metabolism

作用機序

DL-ステアロイルカルニチン塩化物は、アシルカルニチン中間体を形成することにより、長鎖脂肪酸のミトコンドリアへの輸送を促進します。これらの中間体は、その後、カルニチン-アシルカルニチン転位酵素によってミトコンドリア膜を横断して輸送されます。ミトコンドリア内では、脂肪酸が放出され、β酸化を受けてエネルギーを生成します。 この化合物の分子標的は、カルニチンパルミトイル転移酵素IおよびIIであり、カルニチンシャトル経路における重要な酵素です .

類似の化合物との比較

類似の化合物

ステアロイル-L-カルニチン塩化物: DL-ステアロイルカルニチン塩化物のジアステレオマーで、類似の特性がありますが、生物学的活性は異なります。

パルミトイルカルニチン塩化物: 脂肪酸鎖が短い別の長鎖アシルカルニチン。

オレオイルカルニチン塩化物: 不飽和脂肪酸鎖が含まれており、代謝的および化学的特性が異なります

独自性

DL-ステアロイルカルニチン塩化物は、ラセミ性であるために独自であり、ジアステレオマーと比較して、より広範囲の生物学的標的に対して相互作用することができます。 これは、代謝とミトコンドリア機能におけるアシルカルニチンの効果を研究するための研究における貴重なツールとなっています .

準備方法

合成経路および反応条件

DL-ステアロイルカルニチン塩化物の合成は、通常、ステアリン酸とカルニチンのエステル化を含みます。この反応は、硫酸などの適切な触媒の存在下、還流条件下で行われます。 生成物は、その後、再結晶またはクロマトグラフィーによって精製されます .

工業的生産方法

DL-ステアロイルカルニチン塩化物の工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、工業グレードの試薬と溶媒の使用を含み、反応条件は最大収率と純度のために最適化されています。 最終生成物は、研究および製薬アプリケーションへの適合性を確保するために、厳格な品質管理措置にかけられます .

化学反応の分析

反応の種類

DL-ステアロイルカルニチン塩化物は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、ステアロイルカルニチンオキサイドを形成するために酸化することができます。

還元: 還元反応は、それを対応するアルコールに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物

酸化: ステアロイルカルニチンオキサイド。

還元: ステアロイルカルニチンアルコール。

科学研究アプリケーション

DL-ステアロイルカルニチン塩化物は、いくつかの科学研究アプリケーションを持っています。

化学: アシルカルニチンの定量化のための分析化学における標準として使用されます。

生物学: 脂肪酸代謝とミトコンドリア機能における役割について研究されています。

医学: 代謝障害やミトコンドリア病における潜在的な治療効果について調査されています。

類似化合物との比較

Similar Compounds

Stearoyl-L-carnitine chloride: A stereoisomer of DL-Stearoylcarnitine chloride with similar properties but different biological activity.

Palmitoylcarnitine chloride: Another long-chain acylcarnitine with a shorter fatty acid chain.

Oleoylcarnitine chloride: Contains an unsaturated fatty acid chain, leading to different metabolic and chemical properties

Uniqueness

This compound is unique due to its racemic nature, which allows it to interact with a broader range of biological targets compared to its stereoisomers. This makes it a valuable tool in research for studying the effects of acylcarnitines on metabolism and mitochondrial function .

特性

IUPAC Name |

(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017672 | |

| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-91-8 | |

| Record name | Stearoyl-dl-carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

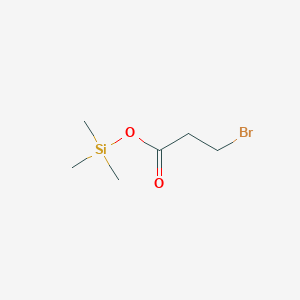

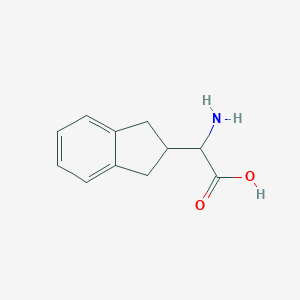

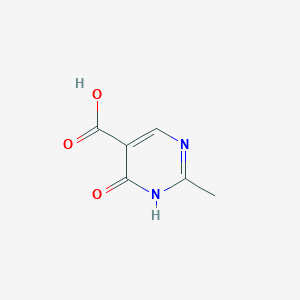

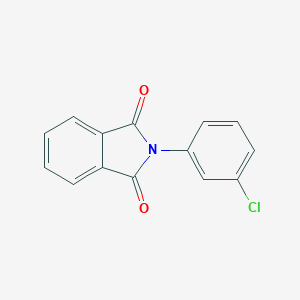

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

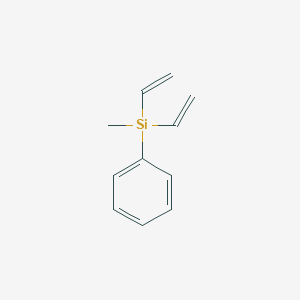

Feasible Synthetic Routes

Q1: The research paper mentions "Bile Salt-Acylcarnitine Mixed Micelles." What is the significance of DL-Stearoylcarnitine chloride in this context, and how does it contribute to enhancing drug permeation?

A1: this compound belongs to a class of compounds called acylcarnitines. These molecules play a crucial role in fatty acid metabolism. In the context of this research, this compound is a key component of mixed micelles, which are nanoscopic aggregates formed by bile salts and acylcarnitines. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)